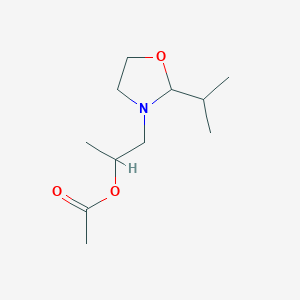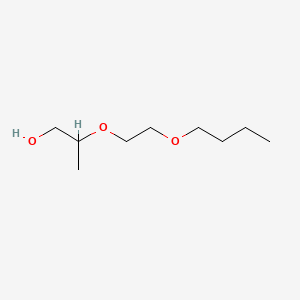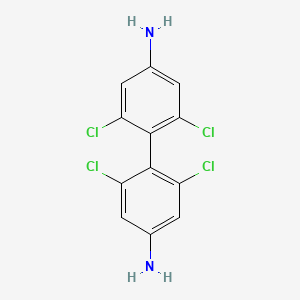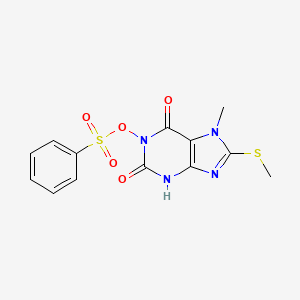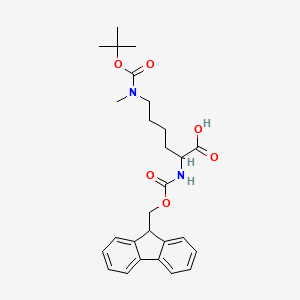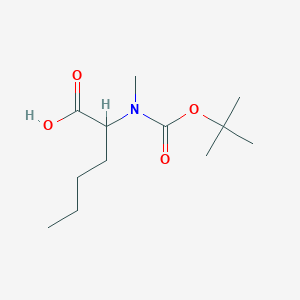
Boc-N-Me-L-2-aminohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N-Me-L-2-aminohexanoic acid, also known as N-ε-t.-Boc-ε-aminocaproic acid or tert-butyl 6-aminohexanoate, is a derivative of 6-aminohexanoic acid. This compound is commonly used in peptide synthesis as a building block due to its ability to introduce the ε-aminocaproyl moiety into various compounds . It is a white to slightly yellow powder with a molecular weight of 231.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-L-2-aminohexanoic acid typically involves the protection of the amino group of 6-aminohexanoic acid with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, and the product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Boc-N-Me-L-2-aminohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using nucleophiles like amines or alcohols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (RNH2) or alcohols (ROH) in the presence of a base.
Deprotection Reactions: Common reagents include TFA, HCl, or other strong acids under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with substituted functional groups.
Deprotection Reactions: The major product is 6-aminohexanoic acid after the removal of the Boc group.
Aplicaciones Científicas De Investigación
Boc-N-Me-L-2-aminohexanoic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Boc-N-Me-L-2-aminohexanoic acid involves its ability to act as a substrate or inhibitor for various enzymes. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with enzymes or other molecular targets. The ε-aminocaproyl moiety introduced by this compound can mimic natural amino acid residues, allowing it to bind to specific enzyme active sites and inhibit their activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminohexanoic acid: The unprotected form of Boc-N-Me-L-2-aminohexanoic acid, used in similar applications but lacks the Boc protection.
Fmoc-6-aminohexanoic acid: Another protected form of 6-aminohexanoic acid, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Uniqueness
This compound is unique due to its Boc protection, which provides stability under basic conditions and allows for selective deprotection under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15) |
Clave InChI |
HYGQYTQHPSQSFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
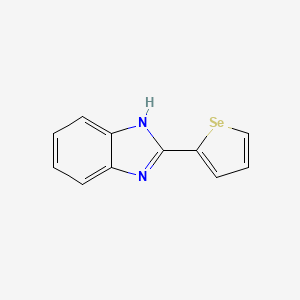
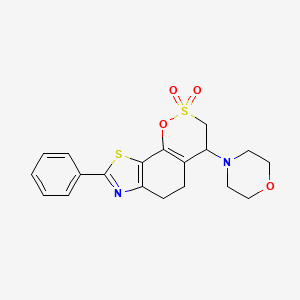
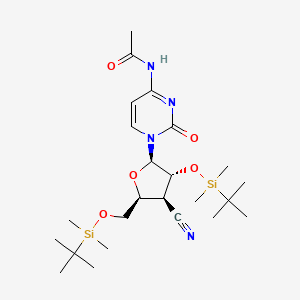
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)


